molecular formula C13H17NO2 B8295766 Ethyl 2-benzylideneaminobutyrate

Ethyl 2-benzylideneaminobutyrate

Cat. No.: B8295766
M. Wt: 219.28 g/mol
InChI Key: HXZIPGKFXJYDLY-UHFFFAOYSA-N
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Description

Ethyl 2-benzylideneaminobutyrate is a chemical compound of interest in synthetic and pharmaceutical research. It features a benzylideneimine group (a Schiff base) attached to an ethyl butyrate backbone. Schiff bases, formed from the condensation of an amine and an aldehyde, are a significant class of ligands in coordination chemistry and are known for diverse biological activities . The structure suggests potential as a synthetic intermediate or building block in organic synthesis, particularly for the development of more complex nitrogen-containing molecules. The presence of the ester group offers a handle for further chemical transformations, such as hydrolysis or reduction. Researchers might investigate its application in creating novel compounds with potential pharmacological properties. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-(benzylideneamino)butanoate

InChI

InChI=1S/C13H17NO2/c1-3-12(13(15)16-4-2)14-10-11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3

InChI Key

HXZIPGKFXJYDLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-benzylideneaminobutyrate with three analogous esters, focusing on molecular structure, physical properties, and reactivity.

Ethyl 2-Bromoisobutyrate

  • Molecular Formula : C₆H₁₁BrO₂ .
  • Molar Mass : 195.05 g/mol .
  • Density : 1.329 g/mL at 25°C .
  • Key Differences: The bromine substituent at the α-carbon enhances electrophilicity, making it a preferred substrate in atom-transfer radical polymerization (ATRP) . Unlike this compound, it lacks the Schiff base moiety, limiting its utility in metal coordination or enantioselective catalysis.

Ethyl 2-Methylbutanoate

  • Molecular Formula : C₇H₁₄O₂ .
  • Synonyms: Ethyl α-methylbutyrate, FEMA 2443 .
  • Key Differences: The methyl group at the α-carbon confers a fruity odor, making it valuable in flavor and fragrance industries .

Methyl 2-Benzoylamino-3-oxobutanoate

  • Structure: Features a benzoylamino (–NHCOC₆H₅) group instead of benzylideneamino .
  • Reactivity: Reacts with aromatic amines under acid catalysis to form enamine esters, a pathway that may parallel the behavior of this compound in similar conditions .
  • Key Differences: The ketone group at the β-position enables nucleophilic addition reactions, whereas the Schiff base in this compound favors imine-related transformations.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Functional Group Primary Application
This compound C₁₃H₁₇NO₂ 231.28 (estimated) N/A Benzylideneamino (–N=CH–C₆H₅) Chelation, heterocyclic synthesis (inferred)
Ethyl 2-bromoisobutyrate C₆H₁₁BrO₂ 195.05 1.329 Bromoalkyl Polymerization initiator
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.18 0.867 Methylalkyl Flavoring agent
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 N/A Benzoylamino, ketone Enamine precursor

Research Findings and Limitations

  • Synthetic Pathways: this compound likely forms via condensation of ethyl 2-aminobutyrate with benzaldehyde, analogous to the synthesis of methyl 2-benzoylamino-3-oxobutanoate .
  • Reactivity: The Schiff base group enables coordination with transition metals (e.g., Cu, Ni), a feature absent in non-nitrogenated analogs like ethyl 2-bromoisobutyrate .
  • Gaps in Data: No direct studies on its biological activity or industrial applications were found in the provided evidence. Comparative inferences rely on structural analogs.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural identity of Ethyl 2-benzylideneaminobutyrate?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to quantify purity, targeting ≥98% as per JECFA/FCC standards for analogous esters. Ensure column selection (e.g., polar stationary phase) and temperature programming align with the compound’s volatility .
  • Spectroscopic Techniques :
  • NMR : Compare experimental 1H^1H- and 13C^13C-NMR spectra with reference data from spectral databases (e.g., SDBS, Wiley Registry) to confirm the Schiff base structure (C=N bond) and ester functionality .
  • IR : Validate the presence of characteristic peaks (e.g., C=O stretch at ~1700–1750 cm1^{-1}, C=N stretch at ~1600–1650 cm1^{-1}) .
  • Physical Properties : Measure refractive index (1.402–1.407) and specific gravity (0.866–0.871) to verify consistency with structurally similar esters .

Q. How can this compound be synthesized, and what parameters require strict control?

  • Methodological Answer :

  • Synthetic Route : Condensation of ethyl 2-aminobutyrate with benzaldehyde under acidic or solvent-free conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Critical Parameters :
  • Stoichiometry : Maintain a 1:1 molar ratio of amine to aldehyde to minimize imine polymerization.
  • pH Control : Use mild acids (e.g., acetic acid) to catalyze Schiff base formation without hydrolyzing the ester group .
  • Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation.

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR chemical shift discrepancies) be resolved during structural characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data with multiple databases (e.g., SDBS, NIST) and published analogs. For example, unexpected shifts may arise from conformational flexibility (e.g., staggered vs. eclipsed ethyl groups) .
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and identify the most stable conformer .
  • Solvent Effects : Re-run NMR in deuterated solvents of varying polarity (e.g., CDCl3_3 vs. DMSO-d6_6) to assess solvent-induced shifts .

Q. What experimental strategies are optimal for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent blanks .
  • Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) using ELISA .
  • Dose-Response Studies : Perform IC50_{50} calculations with non-linear regression analysis (e.g., GraphPad Prism) to quantify potency .
  • Mechanistic Probes : Use fluorescent probes (e.g., DCFH-DA for ROS detection) to explore redox-related activity .

Q. How can researchers address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent volume). Use ANOVA to identify significant factors .
  • Quality Control Protocols : Implement in-process checks (e.g., mid-reaction TLC, pH monitoring) to detect deviations early .
  • Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., hydrolyzed esters, aldol adducts) and adjust reaction conditions accordingly .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in studies involving this compound under varying laboratory conditions?

  • Methodological Answer :

  • Standardized Protocols : Document exact solvent grades, equipment models (e.g., GC column specifications), and ambient conditions (humidity/temperature) .
  • Interlab Validation : Collaborate with independent labs to replicate key findings, using harmonized SOPs .
  • Data Archiving : Share raw spectral data (e.g., NMR FID files) in public repositories (e.g., Zenodo) for peer validation .

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